Cas no 30063-17-3 (4-(Methoxycarbonylamino)benzoic Acid)
4-(Methoxycarbonylamino)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[(methoxycarbonyl)amino]-
- 4-[(methoxycarbonyl)amino]benzoic acid
- CHEMBL133686
- SCHEMBL3001175
- 4-((Methoxycarbonyl)amino)benzoic acid
- 4-((Methoxycarbonyl)amino)benzoicacid
- CS-0215902
- EN300-30756
- MFCD00591220
- BS-13953
- 30063-17-3
- 4-Methoxycarbonylamino-benzoic acid
- JSUHHMXMSAXTMY-UHFFFAOYSA-N
- 4-(Methoxycarbonyl)aminobenzoic acid
- AKOS000204335
- DB-106372
- Z192948760
- 4-(methoxycarbonylamino)benzoic acid
- 4-(Methoxycarbonylamino)benzoic Acid
-
- Inchi: 1S/C9H9NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
- InChI Key: JSUHHMXMSAXTMY-UHFFFAOYSA-N
- SMILES: O(C)C(NC1C=CC(C(=O)O)=CC=1)=O
Computed Properties
- Exact Mass: 195.05317
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63
4-(Methoxycarbonylamino)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100151-1g |
4-(Methoxycarbonylamino)benzoic acid |
30063-17-3 | 95% | 1g |
$294.78 | 2023-09-02 | |
| Alichem | A019100151-5g |
4-(Methoxycarbonylamino)benzoic acid |
30063-17-3 | 95% | 5g |
$875.67 | 2023-09-02 | |
| TRC | M342633-25mg |
4-(Methoxycarbonylamino)benzoic Acid |
30063-17-3 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342633-50mg |
4-(Methoxycarbonylamino)benzoic Acid |
30063-17-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M342633-250mg |
4-(Methoxycarbonylamino)benzoic Acid |
30063-17-3 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-30756-0.05g |
4-[(methoxycarbonyl)amino]benzoic acid |
30063-17-3 | 95.0% | 0.05g |
$67.0 | 2025-02-20 | |
| Enamine | EN300-30756-0.1g |
4-[(methoxycarbonyl)amino]benzoic acid |
30063-17-3 | 95.0% | 0.1g |
$100.0 | 2025-02-20 | |
| Enamine | EN300-30756-0.25g |
4-[(methoxycarbonyl)amino]benzoic acid |
30063-17-3 | 95.0% | 0.25g |
$143.0 | 2025-02-20 | |
| Enamine | EN300-30756-0.5g |
4-[(methoxycarbonyl)amino]benzoic acid |
30063-17-3 | 95.0% | 0.5g |
$225.0 | 2025-02-20 | |
| Enamine | EN300-30756-1.0g |
4-[(methoxycarbonyl)amino]benzoic acid |
30063-17-3 | 95.0% | 1.0g |
$289.0 | 2025-02-20 |
4-(Methoxycarbonylamino)benzoic Acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-(Methoxycarbonylamino)benzoic Acid
Benzoic Acid, 4-[(Methoxycarbonyl)Amino] - CAS No. 30063-17-3
Benzoic acid, 4-[(methoxycarbonyl)amino], also known by its CAS number 30063-17-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a methoxycarbonylamino group at the para position. The presence of this substituent imparts distinctive chemical and physical properties to the molecule, making it a valuable component in numerous research and industrial applications.
The chemical structure of benzoic acid, 4-[(methoxycarbonyl)amino] consists of a benzene ring with a carboxylic acid group (-COOH) at one position and a methoxycarbonylamino group (-N(COOCH3)) at the para position. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. The methoxycarbonylamino group introduces electron-withdrawing effects, which can influence the electronic properties of the benzene ring, making it suitable for use in electrophilic aromatic substitution reactions.
Recent studies have highlighted the potential of benzoic acid, 4-[(methoxycarbonyl)amino] in drug discovery and development. Researchers have explored its role as a building block for synthesizing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have shown promise in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The ability to modify the substituents on the benzene ring allows for fine-tuning of pharmacokinetic properties, making this compound an attractive candidate for medicinal chemists.
In addition to its role in pharmaceuticals, benzoic acid, 4-[(methoxycarbonyl)amino] has found applications in materials science. Its structure lends itself well to the synthesis of advanced materials such as polymers and coordination complexes. For example, researchers have utilized this compound as a precursor for synthesizing metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and sensing technologies. The versatility of this compound is further demonstrated by its use in creating stimuli-responsive materials that can undergo structural changes in response to external stimuli such as temperature or pH.
The synthesis of benzoic acid, 4-[(methoxycarbonyl)amino] typically involves multi-step processes that combine principles from organic synthesis and catalysis. One common approach involves the nucleophilic substitution of a suitable precursor with an amine derivative followed by subsequent functionalization to introduce the methoxycarbonyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
From an environmental perspective, understanding the fate and behavior of benzoic acid, 4-[(methoxycarbonyl)amino] in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under certain conditions, though its persistence can vary depending on environmental factors such as temperature and microbial activity. Regulatory agencies continue to monitor the use of such compounds to ensure compliance with safety standards and minimize risks to human health and the environment.
In conclusion, benzoic acid, 4-[(methoxycarbonyl)amino] (CAS No. 30063-17-3) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure provides a foundation for innovative research and development efforts, particularly in drug discovery and materials science. As advancements in synthetic methods and understanding of its environmental behavior continue to evolve, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic interventions.
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